molecular formula C15H15F2NO2 B3850119 (2,5-difluorobenzyl)(3,5-dimethoxyphenyl)amine

(2,5-difluorobenzyl)(3,5-dimethoxyphenyl)amine

Cat. No. B3850119
M. Wt: 279.28 g/mol
InChI Key: MTFGAGYDLAZCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2,5-difluorobenzyl)(3,5-dimethoxyphenyl)amine” is a substituted benzylamine. Benzylamines are a class of compounds containing a phenylmethyl (benzyl) group attached to an amine. This particular compound has additional functional groups: two fluorine atoms on the benzyl portion and two methoxy groups on the phenyl portion .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (from the benzyl group) and a phenyl group (from the phenylamine), connected by a single carbon atom. The benzene ring would have two fluorine atoms attached, and the phenyl group would have two methoxy groups attached .


Chemical Reactions Analysis

Benzylamines, including those with additional functional groups, can participate in a variety of chemical reactions. They can act as bases, reacting with acids to form salts. They can also undergo reactions typical of amines, such as acylation and alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms could increase its stability and change its reactivity compared to a non-fluorinated benzylamine .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some benzylamines have biological activity and can interact with various enzymes and receptors in the body .

Safety and Hazards

While specific safety and hazard data for this compound is not available, benzylamines can be irritants and may be harmful if ingested or inhaled. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential use in medicine .

properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-3,5-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2/c1-19-13-6-12(7-14(8-13)20-2)18-9-10-5-11(16)3-4-15(10)17/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFGAGYDLAZCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCC2=C(C=CC(=C2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,5-difluorophenyl)methyl]-3,5-dimethoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-difluorobenzyl)(3,5-dimethoxyphenyl)amine
Reactant of Route 2
Reactant of Route 2
(2,5-difluorobenzyl)(3,5-dimethoxyphenyl)amine
Reactant of Route 3
Reactant of Route 3
(2,5-difluorobenzyl)(3,5-dimethoxyphenyl)amine
Reactant of Route 4
Reactant of Route 4
(2,5-difluorobenzyl)(3,5-dimethoxyphenyl)amine
Reactant of Route 5
Reactant of Route 5
(2,5-difluorobenzyl)(3,5-dimethoxyphenyl)amine
Reactant of Route 6
Reactant of Route 6
(2,5-difluorobenzyl)(3,5-dimethoxyphenyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.